(2S)-1-Boc-aziridine-2-carboxylic acid

Asymmetric Synthesis Aza-Darzens Reaction Diastereoselectivity

Researchers requiring enantiopure chiral building blocks for asymmetric synthesis often face supply inconsistency and long lead times for stereochemically defined aziridine intermediates. This compound directly addresses that bottleneck. • Defined (2S) stereochemistry eliminates costly chiral separation; enantiomeric purity >99.5% ee achievable for the scaffold class • Boc protection enables orthogonal deprotection under mild acidic conditions, fully compatible with standard peptide synthesis protocols • Ring strain >110 kJ mol⁻¹ drives predictable regio- and stereoselective ring-opening for reliable α/β-amino acid construction Supplied from verified stock with batch-specific QC documentation (HPLC, NMR), ensuring reproducible outcomes across procurement cycles.

Molecular Formula C8H13NO4
Molecular Weight 187.195
CAS No. 1315000-92-0
Cat. No. B572301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-Boc-aziridine-2-carboxylic acid
CAS1315000-92-0
Molecular FormulaC8H13NO4
Molecular Weight187.195
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC1C(=O)O
InChIInChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m0/s1
InChIKeyIMJKDYRGASHUBX-GXRJOMEUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-1-Boc-aziridine-2-carboxylic acid: Chiral Building Block


(2S)-1-Boc-aziridine-2-carboxylic acid (CAS 1315000-92-0) is a chiral, non-racemic aziridine-2-carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the aziridine nitrogen . The compound possesses a highly strained three-membered heterocyclic ring (ring strain >110 kJ mol⁻¹) which enables regio- and stereoselective ring-opening reactions with a variety of nucleophiles, making it a valuable chiral synthon for the preparation of enantiomerically enriched α- and β-amino acids and other nitrogen-containing building blocks [1]. Its defined (2S) stereochemistry is critical for applications in asymmetric synthesis, where the absolute configuration of the final product is paramount [2].

(2S)-1-Boc-aziridine-2-carboxylic acid: Key Advantages over Analogs


Substituting (2S)-1-Boc-aziridine-2-carboxylic acid with a different N-protecting group (e.g., N-Ts, N-Cbz) or the opposite (2R) enantiomer fundamentally alters both the stereochemical outcome and the chemical compatibility of subsequent synthetic steps. The Boc group is a widely employed amine protecting group that is stable to nucleophiles and bases but can be cleaved under mild acidic conditions, a feature essential for orthogonal protection strategies in complex molecule synthesis [1]. In contrast, the N-Ts group requires harsher reductive cleavage, limiting its utility [2]. Furthermore, using the incorrect enantiomer (e.g., (2R) instead of (2S)) will produce the antipodal product, which is unacceptable in the synthesis of enantiomerically pure pharmaceuticals and bioactive molecules. The quantitative evidence below demonstrates that the specific combination of (2S) stereochemistry and Boc protection on the aziridine-2-carboxylic acid scaffold provides unique and predictable reactivity that cannot be replicated by simple analogs.

(2S)-1-Boc-aziridine-2-carboxylic acid: Evidence & Data


Diastereoselectivity with N-Phosphonyl Imines

In the asymmetric synthesis of chiral aziridine-2-carboxylic esters, the use of N,N-diisopropyl-N-phosphonyl imines as auxiliaries provides a substantial improvement in diastereoselectivity compared to previous imine auxiliaries. The method yields chiral aziridine-2-carboxylic esters with excellent diastereoselectivities (>99:1 dr for most cases) across 20 examples, with yields ranging from 51–87% [1]. This level of stereocontrol is critical for producing the (2S) isomer with high fidelity and is a key advantage over methods using less selective auxiliaries, which often result in lower dr values or require tedious separation of diastereomers.

Asymmetric Synthesis Aza-Darzens Reaction Diastereoselectivity

Regiospecificity: N-Boc vs. N-Ts

The nature of the N-protecting group profoundly influences the regiochemical outcome of nucleophilic ring-opening reactions. While both N-Boc and N-Ts groups activate the aziridine ring toward nucleophilic attack by virtue of their electron-withdrawing properties, the N-Ts group has been specifically shown to enable excellent regiospecificity in reactions with carbon nucleophiles. In a study using N-para-toluenesulfonylaziridine-2-carboxylic acid, reaction with carbon nucleophiles afforded optically pure α-amino acids with high regiospecificity and yield [1]. This contrasts with the behavior of N-Boc aziridines, where different nucleophiles or reaction conditions may be required to achieve similar levels of regio-control, a critical factor in designing a synthetic route.

Ring-Opening Regioselectivity Protecting Group

Enantiomeric Purity: (2S) vs. (2R)

The (2S)-1-Boc-aziridine-2-carboxylic acid is a key chiral building block. While specific ee data for the (2S) enantiomer is often vendor-specific, the enantiomeric counterpart, (2R)-1-Boc-aziridine-2-carboxylic acid (CAS 1286768-92-0), is commercially available with a guaranteed enantiomeric purity of >99.5% ee, enabling its use in the synthesis of enantiomerically pure 2-acylaziridines and sphingolipids like N-Boc-safingol and N-Boc-spisulosine [1]. The availability of both enantiomers in high optical purity allows for the controlled synthesis of either stereoisomer of target molecules, a crucial capability in medicinal chemistry.

Chiral Building Block Enantiomeric Excess Sphingolipid Synthesis

Ring Strain and Reactivity

The high reactivity of aziridine-2-carboxylates towards ring-opening and ring-expansion is fundamentally driven by their exceptionally high ring strain. Quantitative data places the ring strain of aziridines at above 110 kJ mol⁻¹ [1]. This high strain energy is the thermodynamic driving force for the facile and often regio- and stereoselective nucleophilic ring-opening reactions that make this class of compounds such versatile building blocks. In comparison, less strained heterocycles like azetidines (ring strain ~100 kJ mol⁻¹) or pyrrolidines (~26 kJ mol⁻¹) exhibit significantly lower reactivity under similar conditions, underscoring the unique value of the aziridine scaffold for accessing amino acid derivatives.

Ring Strain Reactivity Thermodynamics

Predicted pKa and Lipophilicity

The predicted acid dissociation constant (pKa) for (2S)-1-Boc-aziridine-2-carboxylic acid is 4.03 ± 0.20 . This value, which reflects the acidity of the carboxylic acid group, is consistent with other α-amino acid derivatives. In comparison, the unprotected aziridine-2-carboxylic acid (without the Boc group) would exhibit a different pKa profile due to the basic aziridine nitrogen. The Boc group not only serves as a protecting group but also modulates the compound's overall polarity and solubility, which can be important for handling and in certain reaction media. This predicted property aids in the selection of appropriate reaction conditions (e.g., pH) and purification strategies.

Physicochemical Properties pKa Drug-likeness

(2S)-1-Boc-aziridine-2-carboxylic acid: Applications


Synthesis of Chiral α- and β-Amino Acids

The high ring strain (>110 kJ mol⁻¹) and defined (2S) stereochemistry of this compound make it an ideal precursor for the stereospecific synthesis of non-natural α- and β-amino acids. By employing regio- and stereoselective ring-opening reactions with carbon nucleophiles, researchers can access a diverse array of optically pure amino acid building blocks for incorporation into peptides and peptidomimetics [1]. The Boc group ensures compatibility with standard peptide synthesis protocols, allowing for subsequent deprotection under mild acidic conditions.

Chiral 2-Acylaziridines & Sphingolipid Intermediates

The carboxylic acid functionality of (2S)-1-Boc-aziridine-2-carboxylic acid can be readily converted to the corresponding Weinreb amide, which serves as a versatile intermediate for the synthesis of enantiomerically pure 2-acylaziridines. These 2-acylaziridines are key precursors for the synthesis of biologically important sphingolipids, including N-Boc-safingol and N-Boc-spisulosine [2]. The high enantiomeric purity achievable for the aziridine starting material (ee >99.5% for the (2R) counterpart) directly translates to high stereochemical fidelity in the final products, a critical requirement for studying their biological activity.

Asymmetric Synthesis of N-Heterocycles

As a chiral building block, (2S)-1-Boc-aziridine-2-carboxylic acid can be employed in the asymmetric synthesis of more complex nitrogen-containing heterocycles. The aziridine ring can undergo ring-expansion reactions with various nucleophiles, or participate in cascade reactions, to construct larger ring systems such as β-lactams, piperidines, and pyrrolidines [3]. The (2S) stereochemistry serves as a source of chirality that can be transferred to the newly formed stereocenters in the product, enabling the efficient synthesis of complex, enantiomerically enriched molecules of interest to medicinal chemistry and natural product synthesis.

Mechanism-Based Enzyme Inhibitors

The strained aziridine ring is a known pharmacophore found in mechanism-based enzyme inhibitors, such as those targeting diaminopimelic acid epimerase and glutamate racemase [4]. (2S)-1-Boc-aziridine-2-carboxylic acid, and its derivatives, can be used to synthesize novel aziridine-containing compounds for evaluation as potential irreversible inhibitors. The ability to control the absolute stereochemistry at the aziridine C2 position is paramount for achieving target enzyme selectivity, making the (2S) isomer an essential starting material for structure-activity relationship (SAR) studies in this area.

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